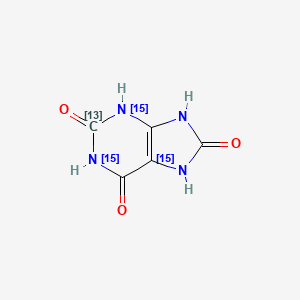
7,9-dihydro-3H-purine-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Uric acid can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase . In the laboratory, it can be prepared by suspending dried chicken manure in water, adding calcium hydroxide, and adjusting the pH with nitric acid to precipitate uric acid .
Industrial Production Methods
Industrial production of uric acid involves similar methods, often using biological sources and chemical treatments to extract and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Uric acid undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by uricase.
Reduction: It can be reduced to xanthine and hypoxanthine.
Substitution: Uric acid can react with bases to form salts, such as sodium urate.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is commonly used for oxidation reactions.
Reduction: Reducing agents like hydrogen or metal catalysts can be used.
Substitution: Bases like sodium hydroxide are used to form salts.
Major Products
Oxidation: Allantoin.
Reduction: Xanthine and hypoxanthine.
Substitution: Sodium urate.
Scientific Research Applications
Uric acid has various applications in scientific research:
Chemistry: Used as a standard for calibrating instruments and studying purine metabolism.
Biology: Studied for its role in oxidative stress and antioxidant properties.
Medicine: Investigated for its involvement in gout and kidney stone formation.
Industry: Used in the production of certain pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
Uric acid exerts its effects primarily through its role as an antioxidant. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage . It also influences the expression of certain proteins involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Xanthine: A precursor to uric acid in purine metabolism.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid oxidation.
Uniqueness
Uric acid is unique due to its dual role as both a waste product and an antioxidant. Unlike other purines, it accumulates in the body and can form crystals, leading to conditions like gout .
Properties
Molecular Formula |
C5H4N4O3 |
|---|---|
Molecular Weight |
172.08 g/mol |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i5+1,6+1,8+1,9+1 |
InChI Key |
LEHOTFFKMJEONL-CIKYWDRWSA-N |
Isomeric SMILES |
C12=C(NC(=O)[15NH]1)[15NH][13C](=O)[15NH]C2=O |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


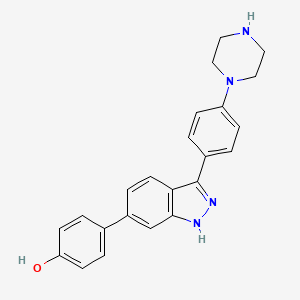
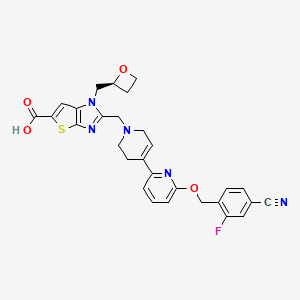


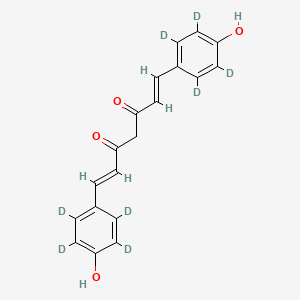

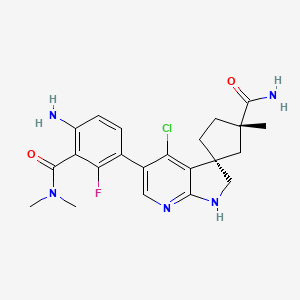
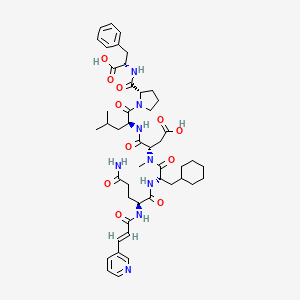

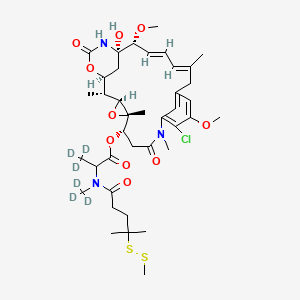
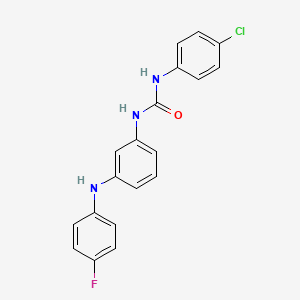
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)

